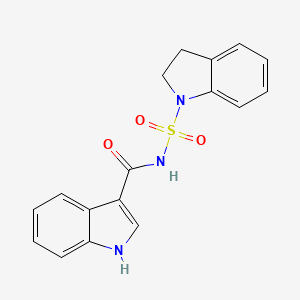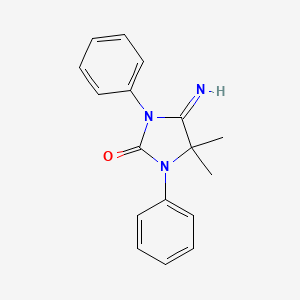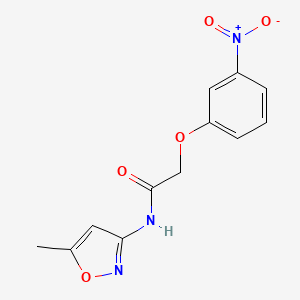
N-(4-fluorobenzyl)-N'-1-naphthylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-N'-1-naphthylthiourea (FBN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FBN is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzyl)-N'-1-naphthylthiourea is not fully understood, but it has been proposed that it acts by inhibiting the activity of various enzymes and proteins involved in cell growth and inflammation. N-(4-fluorobenzyl)-N'-1-naphthylthiourea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-1-naphthylthiourea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-fluorobenzyl)-N'-1-naphthylthiourea has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer. In addition, N-(4-fluorobenzyl)-N'-1-naphthylthiourea has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorobenzyl)-N'-1-naphthylthiourea in lab experiments is its high purity and yield. N-(4-fluorobenzyl)-N'-1-naphthylthiourea can be synthesized easily and in large quantities, making it an ideal compound for testing in various assays. However, one limitation of N-(4-fluorobenzyl)-N'-1-naphthylthiourea is its potential toxicity, which must be taken into consideration when conducting experiments. The effects of N-(4-fluorobenzyl)-N'-1-naphthylthiourea on normal cells and tissues must also be studied to ensure its safety.
Direcciones Futuras
There are several future directions for research related to N-(4-fluorobenzyl)-N'-1-naphthylthiourea. One direction is to study the effects of N-(4-fluorobenzyl)-N'-1-naphthylthiourea on other types of cancer cells and to determine its potential as a broad-spectrum anticancer agent. Another direction is to study the effects of N-(4-fluorobenzyl)-N'-1-naphthylthiourea on other inflammatory diseases, such as rheumatoid arthritis. Furthermore, the development of N-(4-fluorobenzyl)-N'-1-naphthylthiourea derivatives with improved potency and selectivity could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
N-(4-fluorobenzyl)-N'-1-naphthylthiourea can be synthesized through various methods, including the reaction of 4-fluorobenzyl chloride with 1-naphthylamine in the presence of sodium hydroxide and thiourea. Another method involves the reaction of 4-fluorobenzaldehyde with 1-naphthylamine in the presence of ammonium thiocyanate and sodium hydroxide. Both of these methods yield N-(4-fluorobenzyl)-N'-1-naphthylthiourea with high purity and yield.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-N'-1-naphthylthiourea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. N-(4-fluorobenzyl)-N'-1-naphthylthiourea has been tested against various types of cancer cells, including breast, lung, and colon cancer cells, and has shown promising results in inhibiting their growth. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(4-fluorobenzyl)-N'-1-naphthylthiourea has also been tested against the influenza virus and has shown potent antiviral activity.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2S/c19-15-10-8-13(9-11-15)12-20-18(22)21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKSHQPXURSKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)

![4-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5843500.png)
![2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)
![2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5843508.png)
![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)


